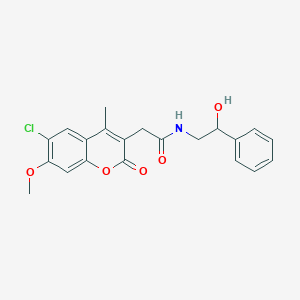![molecular formula C21H15ClN2O2 B264566 (6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264566.png)
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as CKD-516, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a small molecule inhibitor that works by targeting specific enzymes or proteins involved in disease processes. Its exact mechanism of action is not fully understood, but it is believed to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of using (6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its specificity and potency. It has been shown to be a highly selective inhibitor of certain kinases, which makes it a useful tool for studying specific signaling pathways. However, one limitation is that its effects may not fully translate to human subjects, and further studies are needed to determine its clinical efficacy.
将来の方向性
There are several potential future directions for research on (6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of (6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves several steps. First, 4-chloro-3-methylphenol is reacted with 2-chloro-4-nitrophenyl isocyanate to obtain 4-(4-chloro-3-methylphenoxy)phenyl isocyanate. This is then reacted with 2-aminoquinazoline to obtain (6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.
科学的研究の応用
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
製品名 |
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C21H15ClN2O2 |
分子量 |
362.8 g/mol |
IUPAC名 |
(6E)-6-[4-(4-chloro-3-methylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-12-14(10-11-17(13)22)26-21-15-6-2-4-8-18(15)23-20(24-21)16-7-3-5-9-19(16)25/h2-12,23H,1H3/b20-16+ |
InChIキー |
SLDRRGCXJDVHBZ-CAPFRKAQSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)Cl |
SMILES |
CC1=C(C=CC(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)

![7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide](/img/structure/B264505.png)
![N-[3-(dimethylamino)propyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264508.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B264513.png)
![5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264514.png)
![N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B264516.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B264522.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B264524.png)
![tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B264527.png)
![2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B264532.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264537.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264541.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264558.png)